molecular formula C18H20F3N3O3S B2899768 4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2320209-89-8

4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2899768
CAS No.: 2320209-89-8
M. Wt: 415.43
InChI Key: HYLZAUKGDJBVLH-UHFFFAOYSA-N
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Description

4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group, a sulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to make it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine has a wide range of applications in scientific research:

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine stands out due to its unique combination of functional groups, which impart distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable candidate for drug development. Additionally, the sulfonyl group contributes to its high binding affinity and specificity for molecular targets.

Properties

IUPAC Name

4-methyl-6-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3S/c1-13-10-17(23-12-22-13)27-11-14-6-8-24(9-7-14)28(25,26)16-5-3-2-4-15(16)18(19,20)21/h2-5,10,12,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLZAUKGDJBVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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